molecular formula C17H27N5O3S B2915529 3-methyl-8-((2-morpholinoethyl)thio)-7-pentyl-1H-purine-2,6(3H,7H)-dione CAS No. 442864-86-0

3-methyl-8-((2-morpholinoethyl)thio)-7-pentyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2915529
CAS RN: 442864-86-0
M. Wt: 381.5
InChI Key: VLSODOFYSNVIGH-UHFFFAOYSA-N
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Description

3-methyl-8-((2-morpholinoethyl)thio)-7-pentyl-1H-purine-2,6(3H,7H)-dione, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in the late 1990s and has since been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes.

Scientific Research Applications

Crystal Structure and Molecular Interactions

Studies on compounds structurally related to morpholine derivatives and purine analogs have focused on understanding their crystal structure and molecular interactions. For instance, research on 8-amino-7-(4-morpholinobutyl)theophylline and related compounds has detailed the geometric configuration of the purine fused-ring system and described the conformation of the aminoalkyl side chain and morpholine ring. These studies reveal the importance of intramolecular hydrogen bonding and intermolecular interactions in determining the structural stability and potential binding mechanisms of these compounds (Karczmarzyk & Pawłowski, 1997).

Synthetic Approaches and Chemical Reactivity

Research on synthetic methodologies and chemical reactivity of morpholine derivatives has provided valuable insights into their potential applications. The preparation of sulfur-transfer agents, such as 4-[(2-cyanoethyl)sulfanyl]morpholine-3,5-dione, demonstrates the versatility of these compounds in chemical synthesis, potentially enabling the development of novel pharmaceuticals and materials (Klose, Reese, & Song, 1997).

Polymerization and Material Science Applications

Morpholine derivatives have been explored in the context of polymerization and material science. For example, the ring-opening polymerization of morpholine-2,5-dione derivatives has been investigated to understand their potential as building blocks for biodegradable polymers. This research highlights the challenges and opportunities in utilizing these compounds for developing new materials with tailored properties (Chisholm, Galucci, Krempner, & Wiggenhorn, 2006).

properties

IUPAC Name

3-methyl-8-(2-morpholin-4-ylethylsulfanyl)-7-pentylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O3S/c1-3-4-5-6-22-13-14(20(2)16(24)19-15(13)23)18-17(22)26-12-9-21-7-10-25-11-8-21/h3-12H2,1-2H3,(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSODOFYSNVIGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(N=C1SCCN3CCOCC3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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